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Compound of Interest

Compound Name: N-Methylcorydaldine

Cat. No.: B1206698 Get Quote

Introduction

N-Methylcorydaldine, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of

approximately 221.25 g/mol , is an isoquinolone alkaloid found in various plant species.[1] Its

structure, 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is characterized by a

dihydroisoquinolin-1-one core with two methoxy groups on the aromatic ring and a methyl

group on the nitrogen atom.[1] The structural elucidation and confirmation of N-
Methylcorydaldine rely heavily on advanced spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide

provides an in-depth analysis of the expected and reported spectroscopic data for N-
Methylcorydaldine, along with detailed experimental protocols for researchers, scientists, and

professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and assigned NMR dataset for N-Methylcorydaldine is

not readily available in the searched databases, the expected chemical shifts can be predicted

based on its known structure. These predictions are invaluable for researchers working on the

isolation or synthesis of this compound.

Expected ¹H-NMR Data
The proton NMR spectrum of N-Methylcorydaldine is expected to show distinct signals

corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core,
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the N-methyl protons, and the methoxy protons.

Proton Type
Expected Chemical

Shift (ppm)
Multiplicity Integration

Aromatic (H-5, H-8) 6.5 - 7.5 Singlet (each) 1H (each)

Methylene (H-3) ~3.5 Triplet 2H

Methylene (H-4) ~2.8 Triplet 2H

N-Methyl (N-CH₃) ~3.1 Singlet 3H

Methoxy (C6-OCH₃) ~3.9 Singlet 3H

Methoxy (C7-OCH₃) ~3.9 Singlet 3H

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.

The two methoxy groups and two aromatic protons may have slightly different chemical shifts.

Expected ¹³C-NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of N-
Methylcorydaldine.

Carbon Type Expected Chemical Shift (ppm)

Carbonyl (C=O) 160 - 170

Aromatic Quaternary (C-6, C-7, C-4a, C-8a) 120 - 150

Aromatic CH (C-5, C-8) 105 - 115

Methylene (C-3) ~40-50

Methylene (C-4) ~25-35

N-Methyl (N-CH₃) ~35-45

Methoxy (OCH₃) ~55-60
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Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of N-Methylcorydaldine, aiding in its identification and structural

confirmation.

High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provides a highly accurate mass measurement, which can

be used to determine the elemental composition of the molecule.

Parameter Value Reference

Molecular Formula C₁₂H₁₅NO₃ [1]

Calculated Exact Mass 221.1052 [2]

Observed [M+H]⁺ 222.1125 [2]

Tandem Mass Spectrometry (MS/MS) Fragmentation
Data
Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion provide characteristic fragment

ions that are indicative of the molecule's structure.

Precursor Ion (m/z) Fragment Ions (m/z) Reference

222.1125
165.0894, 150.0667,

133.0632, 105.0696
[2]

Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring NMR spectra of isoquinoline alkaloids like N-
Methylcorydaldine is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect

the chemical shifts.[3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for data

acquisition.[3]

¹H-NMR Acquisition:

Acquire a standard one-dimensional ¹H-NMR spectrum.

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

¹³C-NMR Acquisition:

Acquire a proton-decoupled ¹³C-NMR spectrum.

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[3]

2D NMR Experiments (for full structural elucidation):

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton

correlations, which is crucial for assigning quaternary carbons and piecing together the

molecular structure.

Mass Spectrometry
A typical protocol for LC-MS analysis of N-Methylcorydaldine is outlined below:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Liquid Chromatography (LC):
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Column: Use a C18 reversed-phase column (e.g., Agilent SB-Aq 2.1x50mm 1.8 micron).

[2]

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of

formic acid (e.g., 0.1%) to promote protonation.

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

Mass Spectrometry (MS):

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for

alkaloids.[2]

Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight

(QTOF) or Orbitrap is preferred for accurate mass measurements.[2]

Data Acquisition:

Full Scan MS: Acquire data over a mass range that includes the expected molecular ion

(e.g., m/z 100-500).

Tandem MS (MS/MS): Select the [M+H]⁺ ion of N-Methylcorydaldine (m/z 222.11) for

collision-induced dissociation (CID) to generate fragment ions. The collision energy can

be varied (e.g., 10-40 eV) to optimize fragmentation.[2]

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like N-Methylcorydaldine.
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Caption: Workflow for the spectroscopic analysis of N-Methylcorydaldine.
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Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of N-Methylcorydaldine in the mass spectrometer can provide valuable

structural information. The following diagram proposes a logical fragmentation pathway based

on the observed fragment ions.

[M+H]⁺
m/z 222.1125

m/z 165.0894

- C₂H₅NO

m/z 150.0667

- CH₃

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway for N-Methylcorydaldine.

Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for

the unambiguous identification and structural characterization of N-Methylcorydaldine. While

a publicly archived, fully assigned NMR spectrum remains to be consolidated, the predictive

data and established methodologies outlined in this guide offer a robust framework for

researchers. The provided MS data and fragmentation patterns are key identifiers for this

molecule. Adherence to the detailed experimental protocols will ensure high-quality,

reproducible data, facilitating further research into the biological activities and potential

therapeutic applications of this isoquinolone alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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